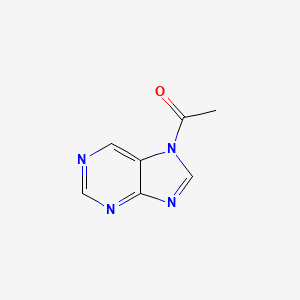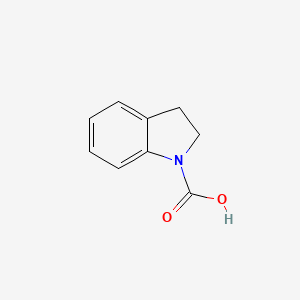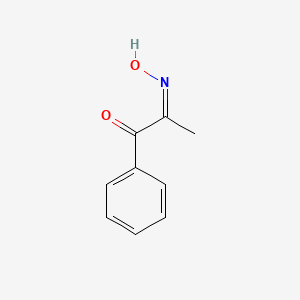
2-(Hydroxyimino)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-1-phenylpropan-1-one is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-phenylpropan-1-one typically involves the reaction of a ketone with hydroxylamine. One common method is the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyimino group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The compound may also undergo tautomerization, leading to different isomeric forms that can interact with biological molecules in distinct ways .
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxyimino)-1-phenylpropan-1-one can be compared with other oxime compounds such as:
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis.
Pralidoxime: An antidote for organophosphate poisoning.
Methoxime: Used in the synthesis of pharmaceuticals.
Eigenschaften
CAS-Nummer |
28867-78-9 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
InChI-Schlüssel |
YPINLRNGSGGJJT-YFHOEESVSA-N |
Isomerische SMILES |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)
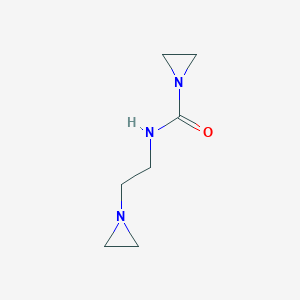
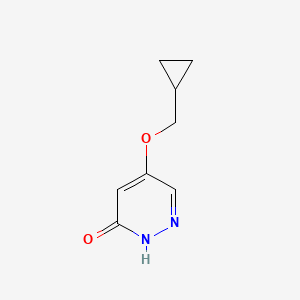
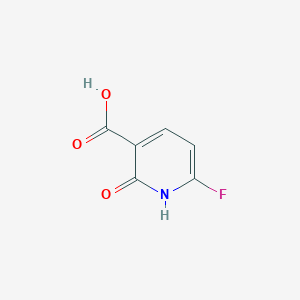
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
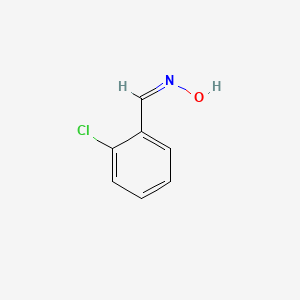
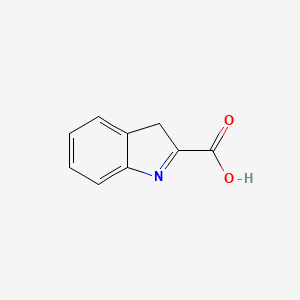
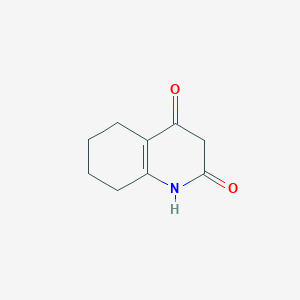
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)


